molecular formula C7H6N4O2Se B13451085 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole

Cat. No.: B13451085
M. Wt: 260.14 g/mol
InChI Key: OYZURXRHVHICQN-FIBGUPNXSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is not extensively studied. compounds with similar structures typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of the methyl and deuterium substitutions, which can influence its chemical properties and reactivity. These modifications can also enhance its stability and make it a valuable tool in scientific research .

Properties

Molecular Formula

C7H6N4O2Se

Molecular Weight

260.14 g/mol

IUPAC Name

4-nitro-N-(trideuteriomethyl)-2,1,3-benzoselenadiazol-5-amine

InChI

InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3/i1D3

InChI Key

OYZURXRHVHICQN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

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